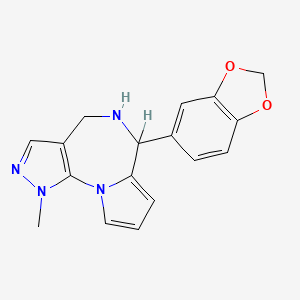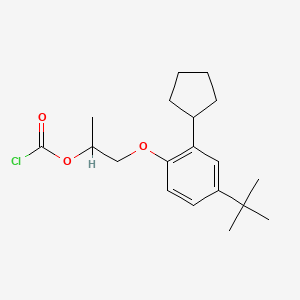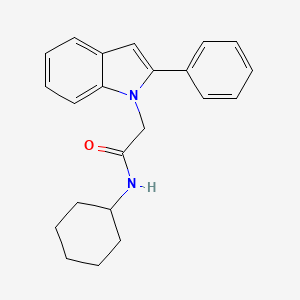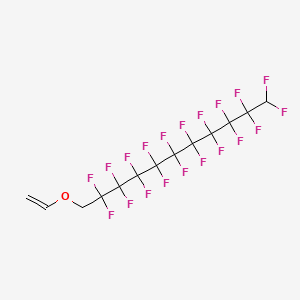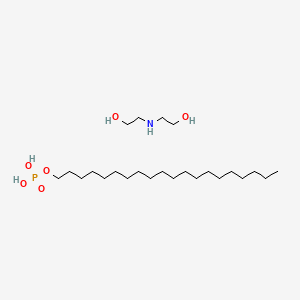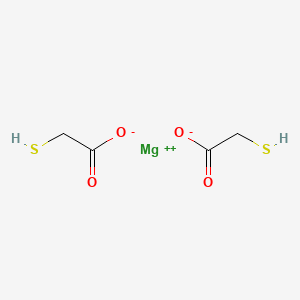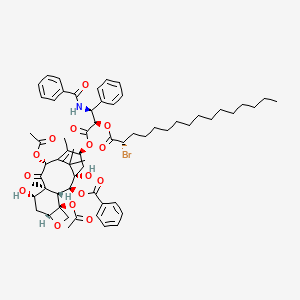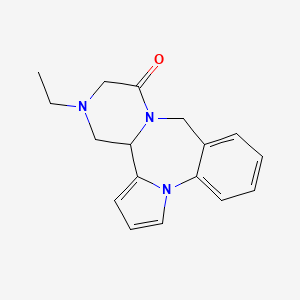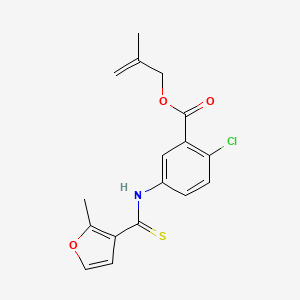
1-(2-Chloroethoxy)-4-dodecylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethoxy)-4-dodecylbenzene is an organic compound characterized by a benzene ring substituted with a 2-chloroethoxy group and a dodecyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethoxy)-4-dodecylbenzene typically involves the reaction of 4-dodecylphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like toluene or xylene. The product is then purified through distillation or recrystallization to obtain the desired compound in high yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can further improve the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(2-Chloroethoxy)-4-dodecylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include substituted ethers, amines, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
科学研究应用
1-(2-Chloroethoxy)-4-dodecylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
作用机制
The mechanism of action of 1-(2-Chloroethoxy)-4-dodecylbenzene involves its interaction with cellular membranes due to its amphiphilic structure. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
相似化合物的比较
- 1-(2-Chloroethoxy)-4-methylbenzene
- 1-(2-Chloroethoxy)-4-ethylbenzene
- 1-(2-Chloroethoxy)-4-hexylbenzene
Comparison: 1-(2-Chloroethoxy)-4-dodecylbenzene is unique due to its long dodecyl chain, which imparts distinct amphiphilic properties. This makes it more effective in disrupting lipid bilayers compared to its shorter-chain analogs. Additionally, the presence of the chloroethoxy group enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
94160-15-3 |
|---|---|
分子式 |
C20H33ClO |
分子量 |
324.9 g/mol |
IUPAC 名称 |
1-(2-chloroethoxy)-4-dodecylbenzene |
InChI |
InChI=1S/C20H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)22-18-17-21/h13-16H,2-12,17-18H2,1H3 |
InChI 键 |
KFPRSDHSMFRDKN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


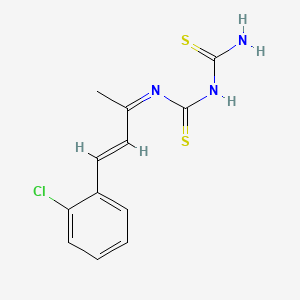
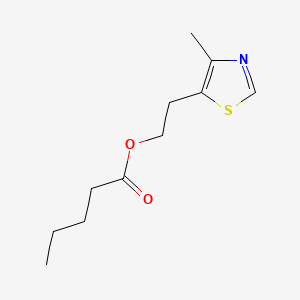
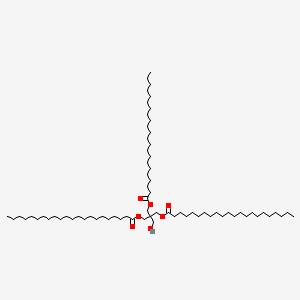
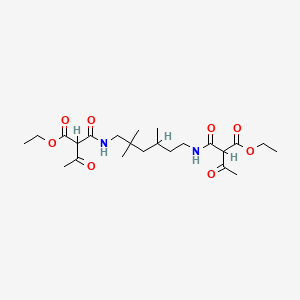
![N,N'-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p'-dioxide](/img/structure/B12690476.png)
